molecular formula C18H17F2NO3 B2712623 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate CAS No. 1242006-72-9

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate

Cat. No. B2712623
CAS RN: 1242006-72-9
M. Wt: 333.335
InChI Key: ROAJHLAMOFZCDZ-UHFFFAOYSA-N
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Description

The compound “2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate” is a complex organic molecule. It contains a benzene ring, which is a common structure in organic chemistry, specifically in aromatic compounds . The molecule also contains functional groups such as amine, ester, and fluoro substituents.

Scientific Research Applications

Analysis Techniques for Related Compounds

Quantification of Carcinogens in Food A study developed a gas chromatographic-mass spectrometric assay for measuring certain carcinogens in food, utilizing stable isotope-labelled analogues for internal standards. This methodology could potentially be adapted for the analysis of "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate" in various matrices, given its complex structure that may require precise analytical techniques for quantification or detection (Murray et al., 1993).

Derivatization and Detection of Amino Acids Research utilizing pentafluorobenzyl chloroformate as a derivatization reagent for amino acids, followed by detection via electron capture negative ionization mass spectrometry, exemplifies advanced techniques for analyzing specific functional groups within larger molecules. Such approaches might be applicable for studying the reactivity or metabolic pathways of "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate" (Simpson et al., 1996).

Potential Applications Based on Similar Compounds

Antitumor Activity A series of 2-phenylbenzothiazoles, sharing a semblance in structural complexity with the query compound, exhibited potent antiproliferative activity against various cancer cell lines. This suggests potential for "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate" to be investigated for similar biological activities (Mortimer et al., 2006).

Corrosion Inhibition A Schiff base derived from 4-aminoantipyrine demonstrated significant corrosion inhibition on mild steel, indicating potential for related compounds to be explored as corrosion inhibitors in industrial applications (Al-amiery et al., 2014).

properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO3/c1-11-3-4-13(7-12(11)2)18(23)24-10-17(22)21-9-14-5-6-15(19)8-16(14)20/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAJHLAMOFZCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate

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